![molecular formula C10H9Cl2N3O4 B6143650 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide CAS No. 556016-58-1](/img/structure/B6143650.png)
2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide (CCNPA) is an organic compound with a wide range of applications in the scientific and medical fields. It is a substituted acetamide that can be synthesized from the reaction of 2-chloroacetamide and 4-nitrophenol. It is an important intermediate in the synthesis of pharmaceuticals and other biologically active compounds. CCNPA has been studied extensively due to its potential to act as a catalyst in a variety of reactions, as well as its potential to act as a drug in the treatment of various diseases.
科学研究应用
2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide has been used extensively in scientific research. It has been used as a catalyst in a variety of reactions, such as the synthesis of esters, amides, and nitriles. It has also been used in the synthesis of a variety of biologically active compounds, such as antibiotics, antifungal agents, and anti-cancer agents. This compound has also been used in the synthesis of drugs for the treatment of various diseases, such as HIV/AIDS and cancer.
作用机制
The mechanism of action of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide is not fully understood. However, it is believed that the compound acts as a catalyst in the synthesis of various compounds by forming a complex with the reactants. This complex then undergoes a series of reactions to form the desired product. The exact mechanism of action of this compound is still being studied.
Biochemical and Physiological Effects
The exact biochemical and physiological effects of this compound are not fully understood. However, it has been shown to act as a catalyst in the synthesis of various compounds, which may have beneficial effects in the treatment of various diseases. In addition, this compound has been shown to have antioxidant properties, which may be beneficial in the prevention of certain diseases.
实验室实验的优点和局限性
2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is a stable compound that can be stored for long periods of time. Additionally, it has a wide range of applications in the synthesis of various compounds.
However, there are also some limitations to the use of this compound in laboratory experiments. The compound is highly toxic and should be handled with care. Additionally, it can react with other compounds, which can lead to the formation of unwanted byproducts.
未来方向
The potential applications of 2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide in the scientific and medical fields are still being explored. Some potential future directions include the use of this compound in the synthesis of new drugs for the treatment of various diseases, such as cancer and HIV/AIDS. Additionally, the compound could be used to develop new catalysts for various chemical reactions. Finally, this compound could be used to develop new methods for the synthesis of various compounds, such as antibiotics and antifungal agents.
合成方法
2-chloro-N-[4-(2-chloroacetamido)-3-nitrophenyl]acetamide can be synthesized from the reaction of 2-chloroacetamide and 4-nitrophenol. The reaction takes place in an aqueous solution at a temperature of 80-90°C for 1-2 hours. The reaction is catalyzed by a base such as sodium hydroxide or potassium hydroxide. The reaction produces a yellowish-orange solution of this compound. The product can be purified by recrystallization from a suitable solvent.
属性
IUPAC Name |
2-chloro-N-[4-[(2-chloroacetyl)amino]-3-nitrophenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9Cl2N3O4/c11-4-9(16)13-6-1-2-7(14-10(17)5-12)8(3-6)15(18)19/h1-3H,4-5H2,(H,13,16)(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKGUNXCSNEHFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NC(=O)CCl)[N+](=O)[O-])NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9Cl2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

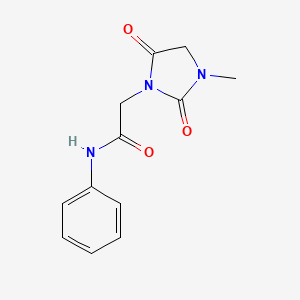

![5,6-dimethyl-2-[(4-methylpiperidin-1-yl)methyl]-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143575.png)
![2-(1-chloroethyl)-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B6143586.png)
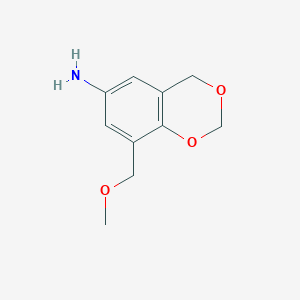
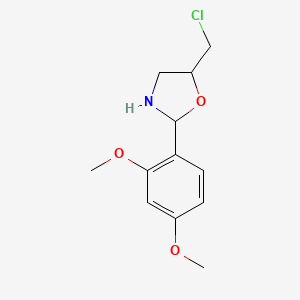
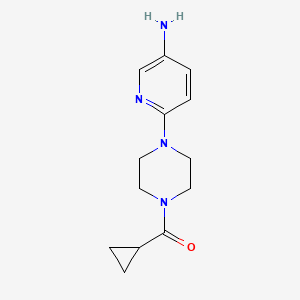

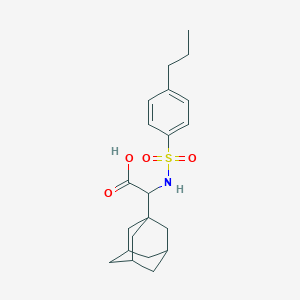
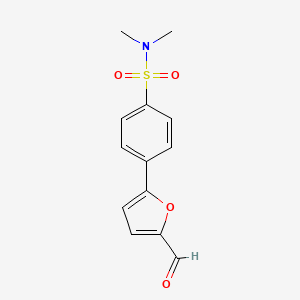

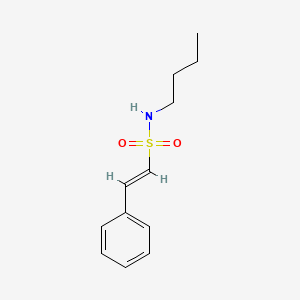
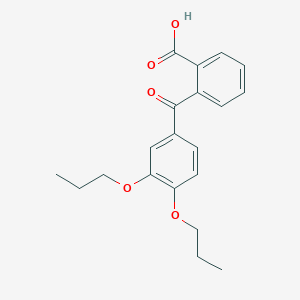
![4-(2,6-dimethylphenyl)-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B6143681.png)